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Compound of Interest

Compound Name: Ethyl cyclopentanecarboxylate

Cat. No.: B1329522

An In-depth Technical Guide to the Theoretical and Experimental Properties of Ethyl
Cyclopentanecarboxylate

Introduction

Ethyl cyclopentanecarboxylate (CAS No. 5453-85-0) is an organic compound belonging to
the ester functional class.[1] Structurally, it consists of a five-membered cyclopentane ring
attached to the carbonyl carbon of an ethyl ester group.[1] This compound typically presents as
a colorless to pale yellow liquid with a characteristic fruity odor.[1] Its utility spans various fields,
from being a fundamental building block in organic synthesis to serving as a key intermediate
in the production of fragrances and pharmaceuticals.[1][2] In the context of drug development,
derivatives of cyclopentane carboxylic acid have shown potential as potent inhibitors of specific
biological targets, such as the NaV1.7 sodium channel for pain management, highlighting the
importance of understanding the core properties of this scaffold.[3]

This guide provides a comprehensive analysis of the theoretical and experimentally-derived
properties of ethyl cyclopentanecarboxylate, offering insights for researchers, scientists, and
drug development professionals. We will delve into its physicochemical characteristics,
spectroscopic profile, and reactive nature, supported by detailed experimental protocols and
authoritative references.

Part 1: Theoretical Properties
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Theoretical properties are computed based on the molecule's structure and provide a baseline
for predicting its behavior. These values are derived from computational models and are
essential for initial characterization and in silico screening.

Molecular Identity and Structure

e Molecular Formula: CsH1402[1][4]
o |[UPAC Name: ethyl cyclopentanecarboxylate[4]

e Synonyms: Ethyl cyclopentylcarboxylate, Carbethoxycyclopentane, Cyclopentanecarboxylic
acid, ethyl ester[1][4]

e SMILES: CCOC(=0)C1CCCC1[1][4]

e InChl: INChI=1S/C8H1402/c1-2-10-8(9)7-5-3-4-6-7/h7H,2-6H2,1H3[4]

InChiKey: UWSJCCUODNDXOT-UHFFFAOY SA-N[4]

The relationship between the chemical name, its linear representation (SMILES), and its
layered structural code (InChl) is fundamental for unambiguous identification in chemical
databases.

Caption: Molecular structure of ethyl cyclopentanecarboxylate.

Computed Physicochemical Data

Computational algorithms predict various physicochemical properties that are crucial for
applications in drug discovery, such as estimating solubility and membrane permeability.
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Property Computed Value Source
Molecular Weight 142.20 g/mol [41[5]
Exact Mass 142.099379685 Da [41[5]
XLogP3 2.0 [6]
Topological Polar Surface Area  26.3 A2 [415]
Rotatable Bond Count 3 [5]
Hydrogen Bond Acceptor

C:;untg p 2 g
Complexity 114 [5]

The XLogP3 value of 2.0 suggests moderate lipophilicity, indicating a balance between
agueous solubility and lipid membrane permeability. The Topological Polar Surface Area
(TPSA) of 26.3 A2 is well within the range for good oral bioavailability in pharmaceuticals,
according to Lipinski's Rule of Five.

Part 2: Experimental Properties

Experimental data provides a real-world characterization of the compound, which can
sometimes diverge from theoretical predictions due to intermolecular forces, impurities, and
measurement conditions.

Physical and Chemical Properties

These properties are determined through laboratory measurements and are critical for
handling, storage, and process design.
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Property Experimental Value Source(s)

Colorless to pale yellow liquid
Appearance ] ] [1]
with a fruity odor

- ) 172-174 °C @ 752 Torr; 61.0-
Boiling Point [61[7]
61.5°C @ 14 Torr

Density 0.9583 g/cm® @ 20 °C [61[7]
Refractive Index (n20/D) 1.453 [6]
Flash Point 56.4 °C [6]

Solubili Low solubility in water; soluble
olubility
in organic solvents

The observed boiling point is consistent with a compound of its molecular weight and moderate
polarity. Its low water solubility and good solubility in organic solvents are expected given its
ester functionality and hydrocarbon ring.[1]

Spectroscopic Analysis

Spectroscopic data provides the definitive structural confirmation of a synthesized or isolated
compound.

e 'H NMR Spectroscopy: The proton NMR spectrum is a primary tool for structural elucidation.
For ethyl cyclopentanecarboxylate, the expected signals would include a triplet for the
methyl protons (-CHs) of the ethyl group, a quartet for the methylene protons (-OCH2-) of the
ethyl group, and a series of multiplets for the protons on the cyclopentane ring. The NIST
spectral database confirms the availability of *H NMR data for this compound.[4]

« Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups. A key
diagnostic peak for ethyl cyclopentanecarboxylate is the strong carbonyl (C=0) stretch,
characteristic of aliphatic esters, which typically appears in the 1750-1735 cm~1 region.[8]
Additionally, C-O stretching bands are expected in the 1300-1000 cm~* range.[8] The NIST
database holds reference FTIR spectra for this compound, acquired from a neat capillary cell
sample.[4]
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e Mass Spectrometry (MS): Mass spectrometry provides information about the mass and
fragmentation pattern of the molecule. In GC-MS analysis, ethyl cyclopentanecarboxylate
shows a top peak at an m/z of 101.[4] This likely corresponds to the loss of the ethoxy group
(-OCH2CHs, 45 Da) from the molecular ion (m/z 142), followed by rearrangement.

Part 3: Reactivity and Applications
Chemical Reactivity

As an ester, ethyl cyclopentanecarboxylate undergoes characteristic reactions, the most
common being hydrolysis.[1]

e Hydrolysis: In the presence of an acid or base catalyst and water, the ester bond can be
cleaved to yield cyclopentanecarboxylic acid and ethanol.[1] This reaction is fundamental to
both its degradation pathways and its use as a protecting group or synthetic intermediate.

Ethyl Cyclopentanecarboxylate Reaction Initiation Catalyst Ester Cleavage } Cyclopentanecarboxylic Acid
+H20 o (H* or OH") + Ethanol

Click to download full resolution via product page

Caption: General pathway for the hydrolysis of ethyl cyclopentanecarboxylate.

Applications in Research and Drug Development

Ethyl cyclopentanecarboxylate is more than a simple solvent or fragrance component; it is a
valuable intermediate in pharmaceutical synthesis.[1][9]

» Scaffold for Active Pharmaceutical Ingredients (APIs): The cyclopentane ring is a common
motif in medicinal chemistry, offering a rigid scaffold to orient functional groups for optimal
interaction with biological targets. Ethyl cyclopentanecarboxylate serves as a readily
available starting material for introducing this scaffold.[2][9]

 Inflammatory Bowel Disease (IBD) Research: Studies have suggested that ethyl
cyclopentane carboxylate may inhibit the inflammatory response in experimental models of
IBD by modulating the activity of the cannabinoid receptor 2 (CB2).[10]
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» Pain Therapeutics: While not a direct therapeutic, its parent acid, cyclopentane carboxylic
acid, has been identified as a key component in a new class of potent and selective
inhibitors of the NaV1.7 voltage-gated sodium channel, a major target for novel analgesics.
[3] This underscores the relevance of this chemical class in modern drug discovery.

Part 4: Experimental Protocols

The following protocols are representative methodologies for the synthesis and purification of
ethyl cyclopentanecarboxylate, designed to be self-validating through in-process checks and
final characterization.

Protocol 1: Synthesis via Fischer Esterification

This protocol describes the synthesis from cyclopentanecarboxylic acid and ethanol, a classic
and cost-effective method.

Rationale: Fischer esterification is an equilibrium-controlled, acid-catalyzed reaction. Using an
excess of one reactant (typically the alcohol) and removing the water byproduct drives the
equilibrium toward the product side, maximizing the yield. Concentrated sulfuric acid is a
common and effective catalyst and dehydrating agent.

Step-by-Step Methodology:

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, add cyclopentanecarboxylic acid (e.g., 0.1 mol).

» Reagents: Add an excess of absolute ethanol (e.g., 0.5 mol, 5 equivalents).

o Catalysis: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric
acid (e.g., 1-2 mL) through the condenser. Causality Note: The acid protonates the carbonyl
oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack
by the alcohol.

» Reaction: Heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for
4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
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Workup - Neutralization: Cool the mixture to room temperature. Slowly pour the reaction
mixture into a separatory funnel containing a saturated agueous solution of sodium
bicarbonate (approx. 150 mL). Causality Note: This step neutralizes the sulfuric acid catalyst
and any unreacted carboxylic acid.

Workup - Extraction: Extract the aqueous layer with a suitable organic solvent, such as
diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

Workup - Washing: Wash the combined organic layers with brine (saturated NaCl solution) to
remove residual water and water-soluble impurities.

Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate
or magnesium sulfate.

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure
using a rotary evaporator.
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Synthesis Workflow
1. Combine Reactants
(Cyclopentanecarboxylic Acid + Ethanol)
[ 2. Add H2S0a4 Catalyst ]

3. Heat to Reflux
(4-6 hours)

4. Monitor by TLC

Reaction Complete

Workup &qurification

5. Neutralize with NaHCOs

l

6. Extract with Organic Solvent

7. Wash with Brine

8. Dry over Naz2SOa4

l

9. Concentrate (Rotovap)

[10. Purify via Vacuum DistillatiorD

Click to download full resolution via product page

Caption: Workflow for synthesis and purification of ethyl cyclopentanecarboxylate.
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Protocol 2: Purification by Vacuum Distillation

The crude product from the synthesis will contain unreacted starting materials and byproducts.
Vacuum distillation is an effective purification method for liquids with relatively high boiling
points.

Rationale: Distillation under reduced pressure lowers the boiling point of the compound,
allowing it to vaporize at a lower temperature. This prevents thermal decomposition, which can
occur at the high temperatures required for atmospheric pressure distillation.[11]

Step-by-Step Methodology:

e Setup: Assemble a vacuum distillation apparatus (flask, distillation head with thermometer,
condenser, and receiving flask). Ensure all glass joints are properly sealed with vacuum
grease.

o Transfer: Transfer the crude ethyl cyclopentanecarboxylate into the distillation flask. Add a
few boiling chips or a magnetic stir bar for smooth boiling.

e Vacuum: Connect the apparatus to a vacuum pump with a trap in between. Gradually reduce
the pressure to the desired level (e.g., 14 Torr).

e Heating: Gently heat the distillation flask using a heating mantle or oil bath.

o Fraction Collection: Collect the fraction that distills at the expected boiling point for the given
pressure (e.g., 61-62 °C at 14 Torr).[7] Discard any initial lower-boiling fractions (forerun) and
stop before higher-boiling impurities begin to distill.

o Characterization: Confirm the purity of the collected product using spectroscopic methods
(NMR, IR) and compare the data to reference spectra.

Conclusion

Ethyl cyclopentanecarboxylate serves as an exemplary case study in the interplay between
theoretical predictions and experimental realities in chemical science. Its computed properties
provide a powerful framework for anticipating its behavior, particularly in high-throughput
screening and early-stage drug discovery. However, this must be complemented by rigorous
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experimental validation of its physical constants, spectroscopic identity, and reactivity. The
protocols outlined herein demonstrate the practical application of fundamental organic
chemistry principles to synthesize and purify this valuable compound, underscoring the
importance of understanding the causality behind each experimental step. For researchers in
organic synthesis and pharmaceutical development, a thorough grasp of both the theoretical
and experimental facets of building blocks like ethyl cyclopentanecarboxylate is
indispensable for innovation and success.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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